molecular formula C17H17N5O3 B5672864 3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione

3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione

Cat. No. B5672864
M. Wt: 339.3 g/mol
InChI Key: LQJFYKNLMHYLTG-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic compounds that have garnered interest due to their unique structural and chemical properties. These properties make them valuable for various applications in medicinal chemistry and materials science. The focus here will be on the synthesis, molecular structure, and chemical and physical properties of this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions. For example, a method for the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which are structurally related to the compound , utilizes a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid (Krylov et al., 2019).

Molecular Structure Analysis

Structural exploration through X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations help in understanding the favored tautomer isomer structures of these compounds. For instance, the racemic form of a closely related compound revealed a diketo monomer as the favored tautomer isomer structure (Prasad et al., 2018).

Chemical Reactions and Properties

The compound's reactivity can be explored through various chemical reactions, including oxidative coupling and carbon-nitrogen bond formation, facilitated by catalysts or specific reaction conditions. Such synthetic approaches enable the formation of complex imidazo[1,2-a]pyridines and related structures (Huo et al., 2016).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, are crucial for understanding the compound's behavior in different environments. These properties are often determined experimentally through spectral, thermal, and crystallographic studies.

Chemical Properties Analysis

The chemical properties, including reactivity towards functional groups, electrophilic and nucleophilic sites, and potential for forming derivatives, are central to the compound's applications. For example, the synthesis of unsymmetrical organoboron complexes containing related moieties shows the potential for bioorthogonal chemistry due to their high fluorescence and quantum yield (Garre et al., 2019).

properties

IUPAC Name

3-[2-oxo-2-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-14-8-18-17(25)22(14)10-15(24)21-7-6-12-13(9-21)20-16(19-12)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,25)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFYKNLMHYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)CN4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione

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